molecular formula C18H30O2 B1275505 1,4-Dihexyloxybenzene CAS No. 67399-93-3

1,4-Dihexyloxybenzene

Cat. No. B1275505
CAS RN: 67399-93-3
M. Wt: 278.4 g/mol
InChI Key: ASWOZWYFBVLCMR-UHFFFAOYSA-N
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Description

1,4-Dihexyloxybenzene is a derivative of 1,4-Dimethoxybenzene, an organic compound with the formula C6H4(OCH3)2 . It is a white solid with an intensely sweet floral odor .


Synthesis Analysis

The 1,4-dihexyloxybenzene can be prepared by Williamson ether synthesis from hydroquinone and n-bromohexane in lab-grade denatured ethanol, using anhydrous potassium carbonate as the base .


Molecular Structure Analysis

The molecular structure of 1,4-Dihexyloxybenzene is similar to that of 1,4-Dimethoxybenzene, with the difference being the replacement of the methoxy groups with hexyloxy groups .

properties

IUPAC Name

1,4-dihexoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-3-5-7-9-15-19-17-11-13-18(14-12-17)20-16-10-8-6-4-2/h11-14H,3-10,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWOZWYFBVLCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402255
Record name 1,4-dihexyloxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dihexyloxybenzene

CAS RN

67399-93-3
Record name 1,4-dihexyloxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under argon atmosphere, 6.90 g (300 mmol) of Na is reacted with 200 ml of absolute ethanol. Then, 16.5 g (150 mmol) of hydroquinone 5 is added, followed by 42.2 ml (300 mmol) of hexylbromide and 200 mg of anhydrous NaI. The mixture is refluxed overnight. Ethanol is evaporated under reduced pressure and water (150 ml) is added. The product is extracted with dichloromethane and dried over MgSO4. After filtration, the solvents are removed and the crude compound is recrystallized from ethanol.
[Compound]
Name
Na
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
16.5 g
Type
reactant
Reaction Step Two
Quantity
42.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mg
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
GS Paul, PJ Sarmah, PK Iyer… - … Chemistry and Physics, 2008 - Wiley Online Library
A simple, economical and high yielding method to prepare poly(1,4‐dihexyloxybenzene), an alkylated derivative of poly(para‐phenylene) (PPP), is reported. We further prepared a …
Number of citations: 13 onlinelibrary.wiley.com
A Tanimoto, T Yamamoto - Advanced Synthesis & Catalysis, 2004 - Wiley Online Library
A nickel(0) complex (Ni‐bpy) promoted dehalogenative polycondensation of 4,7‐dibromo‐2‐hexylbenzotriazole gives the new π‐conjugated polymer, polybenzotriazole [P(BTz)]. …
Number of citations: 78 onlinelibrary.wiley.com
VAF Deichmann, A Cirpan, FE Karasz… - Polymer …, 2007 - Wiley Online Library
The synthesis, structural characteristics, and photo‐ and electroluminescent properties of a soluble light‐emitting copolymer built up of regularly alternating segments of 1,4‐…
Number of citations: 8 onlinelibrary.wiley.com
T Oshima, K Umezawa, M Yoshizawa-Fujita… - ECS …, 2013 - iopscience.iop.org
A poly (p-phenylene)-based diblock copolymer P2-P1 was synthesized with a hydrophilic monomer, 2, 5-dibromo-1, 4-di [4-(2, 2-dimetylpropoxysulfonyl) phenyl] butoxybenzene, and a …
Number of citations: 1 iopscience.iop.org
N Marshall, SK Sontag, J Locklin - Macromolecules, 2010 - ACS Publications
Conjugated polymer films of unsubstituted and alkoxy-substituted poly(p-phenylene) have been prepared via a Kumada-type catalyst-transfer polycondensation in a grafting-from …
Number of citations: 62 pubs.acs.org
DM Guldi, C Luo, A Swartz, R Gómez… - The Journal of …, 2002 - ACS Publications
A series of novel and soluble C 60 −(π-conjugated oligomer) dyads were synthesized, starting from suitably functionalized oligomer precursors (ie., dihexyloxynaphthalene, …
Number of citations: 137 pubs.acs.org
S Makhseed, NB McKeown - Journal of Porphyrins and …, 2003 - World Scientific
The synthesis of a number of phthalocyanines containing four or eight peripheral nitrile groups in addition to eight non-peripheral alkyl or alkoxyl side-chains is described. These …
Number of citations: 5 www.worldscientific.com
CZ Zhou, T Liu, JM Xu, ZK Chen - Macromolecules, 2003 - ACS Publications
A new stepwise synthesis method for the preparation of precisely defined oligo(p-phenyleneethynylene)s (OPEs) is described. High-purity monomer, trimer, pentamer, heptamer, and …
Number of citations: 71 pubs.acs.org
RJ Ono, S Kang, CW Bielawski - Macromolecules, 2012 - ACS Publications
The Ni-catalyzed Kumada catalyst transfer polycondensation of a novel biaryl monomer, 2-(4-bromo-2,5-bis(2-ethylhexyloxy)phenyl)-5-chloromagnesiothiophene (2), afforded the …
Number of citations: 71 pubs.acs.org
TY Wu, Y Chen - Journal of Polymer Science Part A: Polymer …, 2002 - Wiley Online Library
For the enhancement of charge affinity, electron‐affinitive 2,3‐divinylquinoxaline and a series of hole‐transporting chromophores (iminodibenzyl, phenothiazine, dihexyloxybenzene, …
Number of citations: 46 onlinelibrary.wiley.com

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